molecular formula C13H13F3N2O2 B2901350 1-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)ethanone CAS No. 2034463-04-0

1-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)ethanone

Cat. No.: B2901350
CAS No.: 2034463-04-0
M. Wt: 286.254
InChI Key: DDGXHNCWZRCPGL-UHFFFAOYSA-N
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Description

1-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)ethanone is a chemical compound with the molecular formula C13H13F3N2O. This compound is characterized by the presence of a trifluoromethyl group attached to a nicotinoyl moiety, which is further linked to a pyrrolidin-3-yl group and an ethanone group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Nicotinoyl Intermediate: The synthesis begins with the preparation of 6-(trifluoromethyl)nicotinic acid, which is then converted to its corresponding acid chloride using thionyl chloride.

    Coupling with Pyrrolidine: The acid chloride is then reacted with pyrrolidine to form the nicotinoyl-pyrrolidine intermediate.

    Introduction of the Ethanone Group: Finally, the ethanone group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the nicotinoyl moiety, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)ethanone has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.

Comparison with Similar Compounds

1-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)ethanone can be compared with other similar compounds, such as:

    1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: Lacks the pyrrolidin-3-yl group, resulting in different chemical properties and applications.

    1-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-3-yl)ethanone: Contains a piperidin-3-yl group instead of a pyrrolidin-3-yl group, which may affect its biological activity and receptor binding affinity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2/c1-8(19)10-4-5-18(7-10)12(20)9-2-3-11(17-6-9)13(14,15)16/h2-3,6,10H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGXHNCWZRCPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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